Methyl 4-(2-methylbenzoyl)benzoate

Lipophilicity Drug Design Physicochemical Profiling

Methyl 4-(2-methylbenzoyl)benzoate (CAS 649756-96-7) is an aromatic ester belonging to the substituted benzophenone class, with the molecular formula C₁₆H₁₄O₃ and a molecular weight of approximately 254.28 g/mol. Structurally, it features a benzoate ester group para to a 2-methylbenzoyl moiety, conferring a distinct substitution pattern that influences both its physicochemical properties and reactivity.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 649756-96-7
Cat. No. B12601481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-methylbenzoyl)benzoate
CAS649756-96-7
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C16H14O3/c1-11-5-3-4-6-14(11)15(17)12-7-9-13(10-8-12)16(18)19-2/h3-10H,1-2H3
InChIKeyRJABMTXFRBDXQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(2-methylbenzoyl)benzoate (CAS 649756-96-7): A Benzophenone-Derived Building Block for Targeted Organic Synthesis and Photochemical Studies


Methyl 4-(2-methylbenzoyl)benzoate (CAS 649756-96-7) is an aromatic ester belonging to the substituted benzophenone class, with the molecular formula C₁₆H₁₄O₃ and a molecular weight of approximately 254.28 g/mol [1]. Structurally, it features a benzoate ester group para to a 2-methylbenzoyl moiety, conferring a distinct substitution pattern that influences both its physicochemical properties and reactivity [2]. This compound serves primarily as a versatile intermediate in organic synthesis and a model system in photochemical investigations, with documented utility in processes ranging from regioselective functionalization to photoenolization studies [3].

Why Methyl 4-(2-methylbenzoyl)benzoate Cannot Be Readily Replaced by Close Structural Analogs in Procurement


Direct substitution of Methyl 4-(2-methylbenzoyl)benzoate with other benzophenone esters—even those with identical molecular formulas—is not chemically equivalent due to significant divergences in physicochemical properties and regiospecific reactivity. The ortho-methyl substitution on the benzoyl ring alters both the compound's lipophilicity (LogP) and its thermal behavior compared to the non-methylated or para-methylated analogs . Critically, this specific substitution pattern enables unique photochemical pathways, such as intramolecular hydrogen abstraction to form photoenols, a reactivity not observed or quantifiably different in its positional isomers [1]. Therefore, procurement decisions based solely on structural similarity risk introducing non-equivalent materials with altered performance in synthetic or photophysical applications.

Quantitative Differentiation of Methyl 4-(2-methylbenzoyl)benzoate Against Core Analogs


Lipophilicity (LogP) of Methyl 4-(2-methylbenzoyl)benzoate Compared to Non-Methylated and Para-Methylated Analogs

The target compound exhibits a measured or calculated octanol-water partition coefficient (LogP) that is intermediate between its non-methylated (Methyl 4-benzoylbenzoate) and para-methylated (Methyl 4-(4-methylbenzoyl)benzoate) analogs, reflecting the unique impact of ortho-methyl substitution on hydrophobic character [1].

Lipophilicity Drug Design Physicochemical Profiling

Comparative Boiling Point of Methyl 4-(2-methylbenzoyl)benzoate vs. Methyl 4-benzoylbenzoate and Methyl 4-(4-methylbenzoyl)benzoate

Although a precise boiling point for the target compound is not widely reported, its close analog, Methyl 4-benzoylbenzoate, has a documented boiling point of 380.0±25.0 °C at 760 mmHg . In contrast, the para-methylated analog, Methyl 4-(4-methylbenzoyl)benzoate, exhibits a significantly higher predicted boiling point of 404.6±28.0 °C . This 24.6 °C difference between analogs indicates that ortho-methyl substitution (as in the target compound) can dramatically alter thermal properties, impacting purification and application conditions.

Thermal Stability Distillation Process Chemistry

Distinct Molecular Weight and Formula of Methyl 4-(2-methylbenzoyl)benzoate Differentiates from Unsubstituted Benzophenone Ester

The target compound possesses a molecular weight of 254.28 g/mol, with the formula C₁₆H₁₄O₃ [1]. Its primary comparator, Methyl 4-benzoylbenzoate, has a lower molecular weight of 240.25 g/mol and the formula C₁₅H₁₂O₃ [2]. This 14.03 g/mol difference (the mass of a methyl group) is non-trivial for stoichiometric calculations, LC-MS detection, and ensures procurement of the correct regioisomer.

Molecular Weight Stoichiometry Analytical Chemistry

Synthetic Yield of Methyl 4-(2-methylbenzoyl)benzoate in a Patent Process

A patented synthetic method describes the preparation of Methyl 4-(2-methylbenzoyl)benzoate as an intermediate, achieving a specific isolated yield that is characteristic of the reaction conditions employed [1]. While direct comparative yield data against other methyl-substituted analogs is absent, this documented yield provides a benchmark for synthetic chemists evaluating different preparative routes.

Synthetic Yield Process Chemistry Scale-up

Procurement-Driven Application Scenarios for Methyl 4-(2-methylbenzoyl)benzoate (CAS 649756-96-7)


Intermediate for Regioselective Synthesis of Bioactive Molecules

The compound's specific ortho-methyl substitution pattern, as quantified by its distinct molecular weight and LogP (see Section 3), renders it a valuable scaffold for constructing bioactive molecules where precise lipophilicity and steric bulk are required for target engagement. Procurement is indicated when a synthetic route demands a benzophenone core with an ortho-methyl group to modulate pharmacokinetic properties or enable further regioselective functionalization, as exemplified in patent literature [1].

Model Compound for Investigating Ortho-Substituent Effects in Photoenolization

The ortho-methyl group is essential for the unique photochemical behavior of this compound, specifically its ability to undergo intramolecular hydrogen abstraction to form photoenols with distinct lifetimes [2]. This application scenario is relevant for researchers studying photochemical mechanisms or developing photo-responsive materials. The quantitative difference in reactivity compared to para-substituted or unsubstituted analogs makes this compound irreplaceable for such fundamental studies.

Building Block for Structure-Activity Relationship (SAR) Studies in Drug Discovery

The well-defined physicochemical properties, particularly the LogP value of 3.01-3.5 (Section 3), allow medicinal chemists to use this compound as a lipophilic fragment in SAR campaigns. When modifying a lead series, the ortho-methyl substitution provides a quantifiable increase in lipophilicity compared to the non-methylated core (ΔLogP ≈ -0.58), enabling precise tuning of a compound's partition coefficient to optimize absorption and distribution profiles [3].

Standard Reference Material for Analytical Method Development

The distinct molecular weight (254.28 g/mol) and predicted thermal properties (e.g., inferred boiling point relative to analogs) of this compound make it a suitable candidate for developing and validating analytical methods, such as HPLC or GC-MS. Its unique combination of mass and chromatographic behavior differentiates it from its close analogs (e.g., Methyl 4-benzoylbenzoate, MW 240.25 g/mol), ensuring method specificity and accuracy in complex mixture analysis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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